molecular formula C8H14N2O6 B1632009 Di-2-methoxyethyl azodicarboxylate

Di-2-methoxyethyl azodicarboxylate

Cat. No. B1632009
M. Wt: 234.21 g/mol
InChI Key: PGHKJMVOHWKSLJ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-2-methoxyethyl azodicarboxylate is a useful research compound. Its molecular formula is C8H14N2O6 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
The exact mass of the compound Di-2-methoxyethyl azodicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Di-2-methoxyethyl azodicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-2-methoxyethyl azodicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Di-2-methoxyethyl azodicarboxylate

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

IUPAC Name

2-methoxyethyl (NZ)-N-(2-methoxyethoxycarbonylimino)carbamate

InChI

InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3/b10-9-

InChI Key

PGHKJMVOHWKSLJ-KTKRTIGZSA-N

Isomeric SMILES

COCCOC(=O)/N=N\C(=O)OCCOC

SMILES

COCCOC(=O)N=NC(=O)OCCOC

Canonical SMILES

COCCOC(=O)N=NC(=O)OCCOC

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution obtained by adding 1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (200 mg, 0.85 mmol) and toluene (2 mL) to a 10 mL flask, followed by cooling with an ice bath, was added dropwise a 5% sodium hypochlorite solution (1.39 g, 0.85 mmol), and the reaction was allowed to proceed for one hour. After the reaction, the solution was washed with water (1 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The resulting solid was recrystallized with toluene (1 mL) and hexane (5 mL), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (73 mg, yield: 37%).
Name
1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (45 g, 191 mmol), pyridine (15.09 g, 191 mmol), and toluene (450 ml) were added to a 1000 ml flask, and N-bromosuccinimide (37.31 g, 210 mmol) was slowly added thereto at 20° C., followed by allowing the reaction to proceed for two hours. After the reaction, the solution was washed with water (180 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The resulting solid was recrystallized with toluene (67.5 ml) and hexane (337.5 ml), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (39.26 g, yield: 88.0%).
Name
1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
15.09 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
37.31 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution obtained by adding 1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester (1 g, 4.23 mmol), pyridine (0.34 g, 4.23 mmol), and toluene (10 ml) to a 30 ml flask, followed by cooling with an ice bath, chlorine gas was blown for 30 minutes. After the reaction, the solution was washed with water (1 mL, ×2), and dehumidified with anhydrous magnesium sulfate, followed by concentration to dryness. The solid was recrystallized with toluene (1.5 mL) and hexane (7.5 mL), to give azodicarboxylic acid bis(2-methoxyethyl) ester as a pale yellow crystal (0.59 g, yield: 60%).
Name
1,2-hydrazinedicarboxylic acid bis(2-methoxyethyl) ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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